3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol, also known as DHP-4-ol, is an important intermediate in the synthesis of piperidines, which are a class of nitrogen-containing heterocycles that are found in a variety of natural and synthetic compounds. DHP-4-ol is an important intermediate for the synthesis of a range of biologically active compounds, including opioids, anticonvulsants, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol has a wide range of scientific research applications, including the synthesis of a variety of biologically active compounds. It is used in the synthesis of opioids, anticonvulsants, and anti-inflammatory agents. Additionally, it is used in the synthesis of piperidines, which are important intermediates in the synthesis of a range of natural and synthetic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, including benzodiazepines, quinolones, and imidazoles.
Wirkmechanismus
The mechanism of action of 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol is not well understood. It is believed to act as an agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. Additionally, it is believed to act as an antagonist at the kappa-opioid receptor, which is involved in the regulation of anxiety and stress responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol are not well understood. However, it is believed to act as an agonist at the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. Additionally, it is believed to act as an antagonist at the kappa-opioid receptor, which is involved in the regulation of anxiety and stress responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it is a versatile intermediate that can be used in the synthesis of a variety of biologically active compounds. The main limitation of using 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol in lab experiments is that its mechanism of action is not well understood, which can make it difficult to predict the effects of its use in certain applications.
Zukünftige Richtungen
There are a variety of potential future directions for the study of 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol. These include further research into its mechanism of action, the development of new synthesis methods, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxic effects. Finally, further research could be conducted into its potential use as an intermediate in the synthesis of a variety of biologically active compounds.
Synthesemethoden
3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol can be synthesized through a variety of methods, including the reaction of 1-benzopyran-2-carboxylic acid with piperidine, the reaction of 1-benzopyran-2-carboxaldehyde with piperidine, and the reaction of 3,4-dihydro-1-benzopyran-2-carboxylic acid with piperidine. The most common method for the synthesis of 3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol involves the reaction of 1-benzopyran-2-carboxylic acid with piperidine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a condensation reaction to form a 1,4-dihydropyridine intermediate, which is then oxidized to the desired product.
Eigenschaften
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12/h1-4,11,14-15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWOHWWWFUHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(C3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydrospiro[chromene-2,4'-piperidin]-4-OL |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.